2,5-Dimethoxyterephthalaldehyde

Description

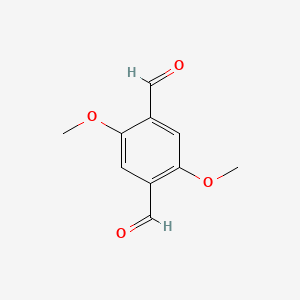

2,5-Dimethoxyterephthalaldehyde is an aromatic organic compound featuring a central benzene (B151609) ring functionalized with two aldehyde groups at the 1 and 4 positions (para-positions) and two methoxy (B1213986) groups at the 2 and 5 positions. This specific arrangement of functional groups imparts a combination of reactivity, rigidity, and electronic characteristics that are highly desirable for the construction of advanced materials. It is recognized as a key building block, or linker, for creating Covalent Organic Frameworks (COFs). tcichemicals.combldpharm.com The compound's high chemical stability and its ability to form strong hydrophobic interactions are notable properties. biosynth.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 7310-97-6 biosynth.com |

| Molecular Formula | C₁₀H₁₀O₄ biosynth.comnih.gov |

| Molecular Weight | 194.18 g/mol biosynth.comnih.gov |

| Appearance | White to yellow-green crystalline powder tcichemicals.com |

| Melting Point | 207-211 °C |

| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. echemi.com |

Reticular chemistry is the science of linking molecular building blocks through strong, directional bonds to create ordered, extended crystalline structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). acs.orgnih.gov This approach allows for an exceptional degree of control over the resulting material's architecture at a molecular level. acs.orgresearchgate.net Within this field, dialdehydes are a crucial class of monomers, or "linkers."

The primary role of dialdehydes is to react with amine-functionalized building blocks to form stable imine linkages. tcichemicals.comtcichemicals.com This condensation reaction is a cornerstone of COF synthesis, leading to the formation of robust, porous frameworks. tcichemicals.com The geometry of the dialdehyde (B1249045) linker, such as the linear C2-symmetry of terephthalaldehyde (B141574) derivatives, dictates the topology and pore structure of the final COF. rsc.org The use of dialdehydes has enabled the synthesis of some of the most widely reported and chemically stable COFs, which are explored for applications in gas storage, separation, and catalysis due to their permanent porosity and structural diversity. tcichemicals.comtcichemicals.com

Methoxy groups (–OCH₃), as seen in this compound, are electron-donating groups. Their presence on the aromatic ring increases the electron density of the linker. This electronic modification can influence the framework's properties in several ways. For instance, in photocatalytic applications, the methoxy groups can enhance the dissociation of excitons (electron-hole pairs), potentially leading to superior performance compared to frameworks built from linkers with electron-withdrawing groups, such as chlorine. Furthermore, the methoxy groups can influence intermolecular interactions within the framework, affecting its stability and adsorption properties. nih.gov The strategic placement of functional groups like methoxy groups allows chemists to engineer materials with tailored capabilities, such as enhanced selectivity for CO₂ capture by creating specific interactions with the gas molecules. wur.nl

The study of this compound is intrinsically linked to the rise of reticular chemistry over the past quarter-century. nih.govresearchgate.net While the compound itself may have been synthesized earlier, its significance grew exponentially with the discovery of COFs in the early 2000s. The initial development of COFs focused on boronic acid self-condensation and boronic ester formation. tcichemicals.com A major breakthrough occurred in 2009 with the first report of more chemically stable imine-linked COFs, which are synthesized through the condensation of aldehydes and amines. tcichemicals.comtcichemicals.com

This development placed dialdehydes at the forefront of COF linker design. Researchers began exploring various functionalized dialdehydes to control framework properties. This compound emerged as a valuable building block in this context, offering a combination of linearity, reactivity via its aldehyde groups, and electronic modification through its methoxy substituents. tcichemicals.combldpharm.com The synthesis of related structures, such as 2,5-dihydroxyterephthalaldehyde (B1588973), often starts from the inexpensive and readily available 1,4-dimethoxybenzene (B90301), highlighting the accessibility of this chemical scaffold. researchgate.net Research continues to leverage the 2,5-dimethoxy-substituted aromatic core for developing new functional molecules, demonstrating its enduring relevance in modern chemistry. nih.gov Its use in creating advanced materials like porous covalent organic nanotubes further illustrates its role in cutting-edge research. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,5-dimethoxyterephthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSIIHTHHMPYKFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345728 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-97-6 | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethoxyterephthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,5 Dimethoxyterephthalaldehyde

Established Reaction Pathways for Aldehyde Functionalization

Traditional methods for synthesizing 2,5-Dimethoxyterephthalaldehyde often involve multi-step processes that rely on well-established organic reactions.

One common strategy involves the oxidation of a 2,5-dimethoxytoluene (B1361827) derivative. This approach leverages the methyl groups as precursors to the aldehyde functionalities. The process typically requires a suitable oxidizing agent to selectively convert the methyl groups to aldehydes without over-oxidation to carboxylic acids or causing unwanted side reactions on the aromatic ring.

| Starting Material | Oxidizing Agent | Key Transformation |

| 2,5-Dimethoxytoluene | Varies (e.g., MnO2, SeO2) | Oxidation of methyl groups to aldehydes |

The choice of oxidizing agent and reaction conditions is critical to achieving a high yield of the desired dialdehyde (B1249045).

Another established pathway begins with 2,5-dimethoxyaniline (B66101). This method involves a sequence of reactions, starting with the formylation of the aniline (B41778) derivative, followed by oxidation to introduce the aldehyde groups. The amino group in 2,5-dimethoxyaniline can direct the position of the incoming formyl groups and can be later removed or transformed. Poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers have been synthesized through oxidative coupling, demonstrating the reactivity of this precursor. ias.ac.in

| Precursor | Key Reactions | Intermediate | Final Product |

| 2,5-Dimethoxyaniline | Formylation, Oxidation | Formylated aniline derivative | This compound |

This sequence offers an alternative route that can be advantageous depending on the availability of starting materials and desired purity of the final product.

Advanced Synthetic Approaches and Reaction Conditions

In recent years, more advanced and efficient synthetic methods have been developed to produce this compound. These techniques often offer advantages in terms of reaction time, yield, and environmental impact.

Solvothermal synthesis involves conducting the reaction in a closed vessel using a solvent at a temperature above its boiling point. The increased pressure and temperature can significantly accelerate reaction rates and influence product morphology. While specific applications to this compound are still emerging, this technique is widely used for synthesizing crystalline materials like COFs from similar aldehyde precursors.

Microwave-assisted synthesis has gained prominence as a powerful tool in organic chemistry for its ability to dramatically reduce reaction times and improve yields. nih.govrsc.org This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, leading to faster and often cleaner reactions. nih.gov The synthesis of various heterocyclic compounds has been successfully achieved using microwave irradiation, highlighting its potential for the efficient production of this compound and its derivatives. rsc.orgbeilstein-journals.org

Table: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Product Yield | Often lower | Generally higher |

| Side Reactions | More prevalent | Reduced |

A study on the synthesis of 2,5-dimethoxyphenylaminotriazines demonstrated the effectiveness of solvent-free microwave-assisted synthesis. amazonaws.com

Mechanochemical synthesis is an environmentally friendly approach that involves grinding solid reactants together, often in the absence of a solvent. The mechanical energy supplied induces chemical reactions. This technique is particularly advantageous for its reduced solvent waste and potential for novel reactivity. While direct mechanochemical synthesis of this compound is not yet widely reported, its application in the synthesis of related organic materials suggests its feasibility and potential benefits.

Electrochemical Synthesis, including Microplasma Electrochemistry

Electrochemical methods offer novel and efficient routes for chemical synthesis. In the context of materials derived from this compound, microplasma electrochemistry has emerged as a significant advancement. This technique facilitates the rapid synthesis of covalent organic frameworks under ambient conditions. Reports indicate that such innovative electrochemical approaches can lead to a thousand-fold increase in space-time yield compared to traditional solvothermal methods for COF construction. While this highlights the use of electrochemistry in polymerizing the monomer, the electrochemical synthesis of this compound itself is a developing area. The compound's electrochemical behavior, studied through techniques like electrochemical impedance spectroscopy (EIS), is also of interest for its application in monitoring molecular interactions. biosynth.com

Photochemical Synthesis

Photochemical methods in organic synthesis utilize light to initiate chemical reactions. While this compound is a key component in materials designed for photocatalytic applications, information regarding the direct photochemical synthesis of the aldehyde itself is not extensively documented in the provided search results. The related compound, 2,5-dimethoxybenzaldehyde, was synthesized in a study exploring potential photochemical DNA crosslinking agents, suggesting that photochemical routes for related structures are plausible. mdma.ch However, specific protocols for the photochemical synthesis of the dialdehyde, this compound, require further research.

Industrial Production Considerations and Scalability

The transition from laboratory synthesis to industrial-scale production of this compound involves considerations of efficiency, cost, and safety. One of the more efficient and scalable synthetic routes starts with 1,4-dimethoxybenzene (B90301). researchgate.net This multi-step process typically involves:

Bromination : 1,4-dimethoxybenzene is first brominated to produce 1,4-dibromo-2,5-dimethoxybenzene.

Lithiation and Formylation : The dibrominated intermediate undergoes lithiation followed by formylation to yield the final this compound product.

Alternative industrial methods may involve large-scale oxidation processes, for instance, starting from 2,5-dimethoxytoluene and using a suitable oxidizing agent. Another approach includes the formylation of 2,5-dimethoxyaniline, followed by an oxidation step. A multigram-scale synthesis has been demonstrated starting from 1,4-dimethoxybenzene, which is crucial for producing the quantities needed for material science applications. researchgate.net The choice of method on an industrial scale would depend on factors like raw material cost, reaction yield, energy consumption, and waste generation. The synthesis of related dihalobenzoquinones from 1,4-dimethoxybenzene in high yield without the need for purification in intermediate steps also suggests that efficient, scalable processes for its derivatives are achievable. researchgate.net

Purification and Characterization of Synthetic Products

After synthesis, the crude this compound must be purified to remove unreacted starting materials, intermediates, and by-products. The standard and effective method for obtaining high-purity material is recrystallization, typically using solvents like ethanol (B145695) or acetone. The purified product is a white to yellow-green crystalline powder.

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are crucial for structural elucidation. In the 1H NMR spectrum, the aldehyde protons typically appear as a singlet around 10.50 ppm, while the aromatic protons are observed around 7.46 ppm.

Fourier Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the characteristic functional groups. The presence of aldehyde (C=O stretch) and ether (C-O stretch) groups can be confirmed. researchgate.net

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound (194.18 g/mol ). biosynth.comnih.gov

The table below summarizes the key characterization data for this compound.

| Property | Value/Description | Technique |

|---|---|---|

| Appearance | White to yellow-green crystalline powder | Visual Inspection |

| Molecular Formula | C₁₀H₁₀O₄ | - |

| Molecular Weight | 194.18 g/mol | Mass Spectrometry |

| Melting Point | 207-211 °C | Melting Point Apparatus |

| 1H NMR (Chemical Shift, ppm) | ~10.50 (s, 2H, -CHO), ~7.46 (s, 2H, Ar-H) | NMR Spectroscopy |

| Purification Method | Recrystallization from ethanol or acetone | Crystallization |

Integration of 2,5 Dimethoxyterephthalaldehyde in Covalent Organic Framework Cof Synthesis

Fundamental Principles of COF Formation via Schiff-Base Condensation

The synthesis of these COFs often relies on the principle of reversible Schiff-base condensation, a chemical reaction that forms an imine from an amine and a carbonyl compound. researchgate.netnih.gov This reversibility is key to the formation of highly ordered, crystalline COF structures, as it allows for "proofreading" and error correction during the self-assembly process. researchgate.net

The two aldehyde groups present in 2,5-Dimethoxyterephthalaldehyde are fundamental to the construction of the COF network. In a typical Schiff-base condensation reaction, the amine group of a linker molecule performs a nucleophilic attack on the carbonyl carbon of the aldehyde. acs.org This is followed by the elimination of a water molecule to form a stable imine (-C=N-) linkage, which connects the building blocks into a larger, extended framework. researchgate.netacs.org The efficiency and success of this imine bond formation are crucial for achieving a high degree of polymerization and, consequently, a well-defined COF structure. The reaction is often catalyzed by an acid, which protonates the hydroxyl group in the hemiaminal intermediate, facilitating its removal as water. acs.org

The methoxy (B1213986) (-OCH3) groups of this compound are not directly involved in the covalent bond-forming reactions but play a critical role in directing the three-dimensional arrangement of the COF layers. These electron-donating groups can influence the electronic properties of the aromatic ring, which in turn affects the non-covalent interactions between the stacked layers of the 2D sheets. mdpi.comunt.edu

Two-Dimensional (2D) Covalent Organic Frameworks Utilizing this compound

This compound is a key component in the synthesis of various 2D COFs, where it is typically reacted with multifunctional amines to form extended, sheet-like structures. nih.govnih.gov These 2D layers then stack upon one another to create a porous, 3D material.

A common strategy for constructing 2D COFs involves the reaction of this compound with trigonal amine linkers, such as 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB). mdpi.comunt.eduossila.com The C3-symmetric nature of TAPB and the C2-symmetry of this compound lead to the formation of a hexagonal, porous 2D network. mdpi.comunt.edu The reaction is typically carried out under solvothermal conditions, where the reactants are heated in a high-boiling point solvent, often in the presence of an acid catalyst. nih.govnih.gov This method has been successfully employed to synthesize crystalline COFs with high surface areas. unt.edu For example, the TPB-DMTP COF, synthesized from TAPB and this compound, exhibited a significantly higher BET surface area (2105 m²/g) compared to a similar COF without the methoxy groups (610 m²/g). unt.edu

The way in which the 2D layers of a COF stack upon one another is a critical determinant of its final properties, including its porosity and electronic characteristics. rsc.orgacs.org Common stacking motifs include AA stacking, where layers are directly eclipsed, and various forms of slipped or staggered stacking, such as AB stacking, where layers are offset from one another. researchgate.netnih.gov The specific stacking arrangement is influenced by a delicate balance of intermolecular forces, including π-π interactions and electrostatic forces. rsc.orgrsc.org While eclipsed (AA) stacking might seem intuitive, computational studies often suggest that slipped stacking arrangements are energetically more favorable. nih.gov The introduction of functional groups like the methoxy groups in this compound can influence these stacking motifs. acs.orgnih.govresearchgate.net For example, the increased interlayer interactions provided by the methoxy groups can favor a nearly eclipsed AA stacking, leading to larger crystalline domains. acs.orgnih.gov

Achieving high crystallinity and controlling the porosity are central challenges in COF synthesis. acs.orgnih.govnih.gov The reversibility of the Schiff-base reaction is a key factor in obtaining crystalline materials. researchgate.net The choice of building blocks, including this compound, and the reaction conditions play a significant role. The methoxy groups can enhance crystallinity by promoting more ordered interlayer stacking. acs.orgnih.gov Furthermore, the porosity of the resulting COF is directly related to the geometry of the building blocks and the stacking of the 2D layers. A well-ordered, crystalline structure with defined stacking generally leads to a more accessible and uniform pore structure. acs.orgnih.gov For instance, COFs with nearly eclipsed stacking tend to exhibit higher porosity compared to those with staggered arrangements. acs.orgnih.gov The activation process, which involves removing solvent molecules from the pores after synthesis, is also crucial and can significantly impact the final porosity and crystallinity of the material. nih.govresearchgate.net

Synthesis with Pyrene-Based Tectons (e.g., PyTTA)

The condensation of this compound with pyrene-based tectons, such as 4,4′,4′′,4′′′-(pyrene-1,3,6,8-tetrayl)tetraaniline (PyTTA), represents a key strategy in the design of highly conjugated and porous COFs. The large, planar surface of the pyrene (B120774) unit is known to enhance interlayer π–π stacking interactions, which can significantly improve the crystallinity and electronic properties of the resulting framework. rsc.org

The geometry of the building blocks is a critical determinant of the final dimensionality of the resulting polymer. The reaction between a C2-symmetric linear linker like this compound and a C4-symmetric tetrahedral tecton such as PyTTA can theoretically lead to the formation of two-dimensional (2D) COFs. These 2D layers can then stack upon one another to create a three-dimensional structure with one-dimensional channels.

While the ideal outcome is a highly crystalline 2D COF, the reaction conditions and the kinetics of the polymerization can influence the final structure. In some instances, instead of forming a well-ordered 2D network, the reaction may favor the formation of one-dimensional (1D) crystalline polymers. Achieving a high degree of order in 2D pyrene-based COFs can be challenging, with some syntheses yielding materials with lower than expected crystallinity.

The position of the methoxy substituents on the terephthalaldehyde (B141574) unit has a profound impact on the resulting COF architecture. For instance, in the synthesis of pyrene-based COFs using dihydroxyterephthalaldehyde analogues, the use of 2,3-dihydroxyterephthalaldehyde (B2954148) versus 2,5-dihydroxyterephthalaldehyde (B1588973) leads to different framework properties. The 2,3-dihydroxy isomer can form intramolecular hydrogen bonds with the imine linkages, which can influence the planarity of the framework and its stacking behavior.

By analogy, the use of 2,3-dimethoxyterephthalaldehyde (B3110394) compared to this compound would also be expected to alter the framework's architecture. The steric hindrance and electronic effects of the methoxy groups in the 2,3-position would likely lead to a more twisted conformation compared to the 2,5-isomer. This difference in planarity affects the efficiency of the π-π stacking between the layers of the COF, which in turn influences the material's porosity and surface area. For example, a COF synthesized from 2,3-dimethoxyterephthalaldehyde and a porphyrin-based amine exhibited a lower BET surface area (668 m²/g) compared to its 2,3-dihydroxy analogue (1019 m²/g), a difference attributed to the twisted conformation of the phenyl rings in the former. rsc.org

Benzoxazole-Linked COFs Incorporating this compound

Benzoxazole linkages provide a route to exceptionally stable COFs due to the irreversible nature of the final ring-closing reaction. The synthesis of benzoxazole-linked COFs can be achieved through the condensation of a bis(o-aminophenol) monomer with a dialdehyde (B1249045).

Recent research has demonstrated the successful synthesis of a benzoxazole-linked COF, designated MeO–BO-COF, through the condensation of 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(2-aminophenol) (TTAP) with this compound (DTM). rsc.orgacs.org This synthesis yields a highly crystalline and porous material with excellent stability. rsc.orgacs.org The introduction of the methoxy groups from this compound into the COF backbone was found to broaden the conjugation of the framework, leading to a wider visible light absorption range and higher charge transfer efficiency compared to the analogous COF synthesized with unsubstituted terephthalaldehyde. acs.org This highlights the role of this compound in fine-tuning the optoelectronic properties of the resulting COF for applications such as photocatalysis. acs.org

| COF Name | Monomers | Linkage | Key Findings | Reference |

| MeO–BO-COF | 5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(2-aminophenol) (TTAP) and this compound (DTM) | Benzoxazole | Good crystallinity, uniform pore size, excellent stability, high specific surface area, broadened visible light absorption, and higher charge transfer efficiency compared to the non-methoxylated analogue. | rsc.orgacs.org |

Hydrazone-Linked COFs from this compound

Hydrazone linkages, formed through the condensation of a hydrazine-containing monomer with an aldehyde, are another important type of covalent bond used in COF synthesis. These linkages are reversible, which allows for the error-checking necessary to form a crystalline framework.

The compound this compound is a suitable aldehyde component for the synthesis of hydrazone-linked COFs. The general strategy involves the reaction of this compound with a polyhydrazide monomer. The resulting hydrazone-based COFs can exhibit high porosity and crystallinity, making them promising materials for applications in gas storage and separation. The specific properties of the final COF will be determined by the geometry and rigidity of both the aldehyde and the hydrazide building blocks.

Three-Dimensional (3D) Covalent Organic Frameworks and Porous Organic Polymers (POPs)

While 2D COFs consist of stacked layers, 3D COFs have a network of covalent bonds extending in all three dimensions, which can lead to more complex pore structures and potentially higher surface areas. chemrxiv.org

The synthesis of 3D COFs requires the use of building blocks with specific geometries that can direct the formation of a 3D network. acs.orgchemrxiv.org Common strategies involve the use of tetrahedral or other non-planar building blocks that can extend the framework in three dimensions. acs.orgCurrent time information in Bangalore, IN.

One established design principle for 3D COFs is the use of tetrahedral nodes, such as tetra(4-dihydroxyborylphenyl)methane, which can condense with linear or triangular linkers to form networks with specific topologies like ctn and bor . acs.orgCurrent time information in Bangalore, IN. These materials are constructed entirely from strong covalent bonds, leading to high thermal stability and large surface areas. Current time information in Bangalore, IN.

In the context of this compound, which is a linear C2-symmetric monomer, the formation of a 3D COF would necessitate its co-condensation with a non-planar, multi-dentate monomer. For example, a tetrahedral amine could potentially react with this compound to form an imine-based 3D COF. The design of such frameworks is an active area of research, with the goal of creating highly stable and porous materials for applications such as hydrogen storage.

Relationship between Linker Geometry and Pore Morphology

Research has shown that the incorporation of methoxy groups can act as pore-directing "anchors". acs.org These groups can influence the stacking arrangement of the COF layers, leading to different polytypes and, consequently, affecting the effective pore size. acs.org For instance, a shift from a staggered to a more eclipsed stacking arrangement can result in a larger accessible pore diameter. This control over interlayer interactions is a subtle yet powerful tool for tuning the pore morphology of COFs.

Furthermore, the concept of pore surface engineering, or post-synthetic modification, can be employed to alter the pore environment. By introducing functional groups into the pores, the effective pore size can be systematically reduced. wikipedia.org This approach allows for the fine-tuning of the selectivity of COF membranes for specific applications. The ability to predictably modify pore size based on linker geometry and functionalization is a key advantage in the design of custom COF materials. wikipedia.org

The table below summarizes the relationship between linker characteristics and their impact on COF pore morphology.

| Linker Feature | Influence on Pore Morphology | Reference |

| Linker Length | Directly impacts the theoretical maximum pore size. Longer linkers generally lead to larger pores. | rsc.org |

| Linker Rigidity | Rigid linkers help maintain an open and well-defined pore structure, preventing pore collapse. | nih.gov |

| Substituent Groups (e.g., -OCH3) | Can act as pore-directing anchors, influencing interlayer stacking and effective pore size. | acs.org |

| Pendant Functional Groups | Can be introduced post-synthetically to reduce the effective pore size and modify surface chemistry. | wikipedia.org |

Defect Engineering and Structural Imperfections in this compound-Derived COFs

Defect engineering is an emerging and powerful strategy for modulating the physicochemical properties of materials, including COFs. rsc.org In the context of COFs derived from this compound, the intentional introduction of structural defects can lead to enhanced performance in applications such as photocatalysis. rsc.org Defects in COFs can be broadly categorized into two types: missing organic linkers or nodes, which create vacancies, and structural disorders, which lead to lower crystallinity and grain boundary defects. nih.gov

The introduction of defects can significantly influence the electronic and band structure of the COF material. rsc.orgrsc.org For example, creating a controlled number of structural defects in a COF has been shown to enhance photocatalytic hydrogen production rates significantly. rsc.org This enhancement is often attributed to improved charge separation efficiency within the defective framework. rsc.org

Various techniques are employed to characterize and quantify defects in COFs, including powder X-ray diffraction (PXRD), infrared spectroscopy (IR), thermogravimetric analysis (TGA), and various microscopy methods. nih.gov Understanding the nature and concentration of defects is crucial for establishing structure-property relationships and for the rational design of COFs with tailored functionalities. nih.govnih.gov

The following table outlines different types of defects and their potential impact on COF properties.

| Type of Defect | Description | Potential Impact |

| Missing Linker/Node | Absence of a linker or node in the framework, creating a vacancy. | Can create new active sites, alter electronic properties, and influence guest-host interactions. nih.gov |

| Structural Disorder | Deviations from the ideal crystalline structure, including lower crystallinity and grain boundaries. | May affect charge transport, mechanical stability, and accessible porosity. nih.gov |

| Incomplete Stacking | Misalignment or slipping of the 2D COF layers. | Can reduce the effective pore size and impact material stability. acs.org |

Post-Synthetic Modification Strategies of this compound-Based Frameworks

Post-synthetic modification (PSM) is a versatile strategy for introducing new functionalities into COFs after their initial synthesis. mdpi.comresearchgate.net This approach is particularly valuable when the desired functional groups are not compatible with the conditions of de novo COF synthesis. researchgate.net For COFs derived from this compound, which are typically formed through reversible imine condensation, PSM offers a pathway to enhance their stability and introduce a wide range of chemical functionalities. sci-hub.se PSM strategies can involve the modification of pendant groups on the linkers or the chemical transformation of the linkages themselves. mdpi.com

A significant advantage of PSM is the ability to fine-tune the properties of a COF, such as its porosity, stability, and surface chemistry, without altering its fundamental crystalline structure. researchgate.netnih.gov This allows for the creation of a family of functional materials from a single parent COF.

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the post-synthetic functionalization of COFs. wur.nlnih.gov This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for modifying complex structures like COFs. wur.nl

In the context of COFs synthesized from this compound, a versatile approach involves the co-polymerization with a third component that contains a reactive handle for click chemistry, such as an alkyne group. For example, a COF can be synthesized from 1,3,5-tris-(4-aminophenyl)benzene, this compound, and an alkyne-functionalized terephthalaldehyde derivative. sci-hub.se The resulting COF possesses pendant alkyne groups that can be readily modified via CuAAC with a variety of azide-containing molecules. sci-hub.se This strategy allows for the introduction of diverse functionalities, such as amino groups, which can enhance the COF's performance in applications like carbon dioxide capture. researchgate.net

The table below provides an overview of click reaction-based PSM of COFs.

| Reaction Type | Description | Advantages |

| CuAAC | Copper(I)-catalyzed reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. | High efficiency, mild reaction conditions, high functional group tolerance. wur.nl |

| Thiol-ene Click | Radical-initiated reaction between a thiol and an alkene. | Can be initiated by light or heat, proceeds under mild conditions. wur.nl |

The aza-Diels-Alder reaction, a type of [4+2] cycloaddition involving an imine, is a powerful post-synthetic modification strategy for imine-linked COFs. wikipedia.org This reaction can be used to transform the reversible imine linkages into more stable, irreversible quinoline (B57606) or other N-heterocyclic linkages. acs.orgresearchgate.net This transformation not only enhances the chemical and thermal stability of the COF but also extends the π-conjugation of the framework, which can be beneficial for electronic and optical applications. nih.govresearchgate.net

A notable example involves a COF synthesized from this compound and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine. nih.gov The imine linkages of this COF can undergo an aza-Diels-Alder reaction with an alkyne, such as phenylacetylene, to form a quinoline-containing framework. nih.gov This post-synthetic modification results in a material with enhanced structural stability and an extended π-conjugated system. nih.gov The Povarov reaction, a specific type of aza-Diels-Alder reaction, has been successfully employed to convert imine-based COFs into robust quinoline-based frameworks. mdpi.com This strategy highlights the potential of using the inherent reactivity of the COF linkages to create new materials with superior properties.

The following table summarizes the key aspects of using aza-Diels-Alder reactions for PSM of COFs.

| Reaction | Reactants | Product | Impact on COF Properties | Reference |

| Aza-Diels-Alder (Povarov Reaction) | Imine linkage + Alkyne/Alkene | Quinoline or related N-heterocycle | Enhanced stability, extended π-conjugation, potential for new functionalities. | mdpi.com |

| Aza-Diels-Alder | Imine-linked COF + Phenylacetylene | Quinoline-functionalized COF | Increased structural stability and extended π-conjugation. | nih.gov |

Advanced Characterization Techniques for 2,5 Dimethoxyterephthalaldehyde Derived Frameworks

Crystallographic Analysis

Crystallographic techniques are fundamental to confirming the long-range order inherent to Covalent Organic Frameworks (COFs).

Powder X-ray Diffraction (PXRD) is the primary technique used to assess the crystallinity and periodic structure of COFs derived from 2,5-dimethoxyterephthalaldehyde. The presence of sharp diffraction peaks in a PXRD pattern is a clear indicator of a crystalline, ordered material rather than an amorphous polymer.

In a typical analysis, the experimental PXRD pattern is compared with simulated patterns based on idealized structural models. For instance, a COF exhibiting diffraction peaks at low angles, such as 2.71°, 4.73°, and 5.52°, can have these peaks assigned to specific lattice planes like (100), (110), and (200), respectively. ucl.ac.uk The position of these peaks allows for the determination of the unit cell parameters. A broad peak often observed at higher angles, around 25°, corresponds to the (001) plane and is indicative of the interlayer π-stacking distance, which is commonly in the range of 3.5 to 3.7 Å. ucl.ac.uk

The stacking arrangement of the 2D layers (e.g., AA, AB, or ABC stacking) can be investigated by refining the experimental data. nso-journal.org Le Bail refinements can confirm the consistency of the diffraction pattern with a proposed lattice, such as a primitive hexagonal lattice. ucl.ac.uk While AA and AB stacking are common, more complex arrangements like ABC stacking have also been identified, with refined unit cell parameters providing a precise model of the framework's structure. nso-journal.org

| Framework | Diffraction Peaks (2θ) and Miller Indices (hkl) | Proposed Stacking Model | Unit Cell Parameters |

|---|---|---|---|

| FS-COF | 2.71° (100), 4.73° (110), 5.52° (200), 7.35° (210), 25.19° (001) ucl.ac.uk | AA ucl.ac.uk | a = b = 36.205(6) Å, c = 7.285(5) Å ucl.ac.uk |

| S-COF | Broadened profile with π-stacking distance of ~3.7 Å ucl.ac.uk | AA ucl.ac.uk | a = 27.44(2) Å ucl.ac.uk |

| TABN-COF | Peak at 8.6° nso-journal.org | ABC nso-journal.org | a = b = 20.07 Å, c = 6.91 Å, α = β = 90°, γ = 120° nso-journal.org |

While PXRD confirms bulk crystallinity, obtaining atomic-level structural details for microcrystalline COFs can be challenging. Three-dimensional electron diffraction (3D-ED) has emerged as a powerful technique for the ab initio structure determination of sub-micrometer-sized COF crystals. nih.gov This method can solve complex structures even when the data resolution is limited. nih.gov

For frameworks like COF-300, which can be conceptually related to structures derived from functionalized terephthalaldehydes, 3D-ED has been successfully applied. nih.gov The technique involves collecting electron diffraction data from a crystal as it is tilted, creating a 3D map of reciprocal space. Even with room-temperature data at a resolution as low as ~3.78 Å, direct-space structure solution methods, such as those using a genetic algorithm, can determine the atomic connectivity and refine the crystal structure. nih.gov This capability is crucial for confirming the proposed network topology and identifying the precise locations of atoms within the unit cell, overcoming a significant bottleneck in COF chemistry. nih.gov

Spectroscopic Investigations

Spectroscopy provides complementary information to diffraction methods, confirming the formation of covalent linkages and elucidating the electronic and photophysical properties of the frameworks.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable tool for verifying the successful formation of covalent bonds within the framework. When this compound undergoes condensation with an amine-containing linker to form an imine-linked COF, FT-IR spectra provide clear evidence of the reaction's completion.

The key spectral changes include the disappearance of the characteristic C=O stretching vibration from the aldehyde (typically around 1697 cm⁻¹) and the N-H stretching vibrations from the amine linker. researchgate.net Concurrently, a new, strong absorption band appears, which is assigned to the C=N stretching vibration of the newly formed imine linkage. This peak is a definitive signature of successful COF synthesis. The FT-IR spectrum thus serves as a quick and reliable check for the integrity of the covalent linkages throughout the material. researchgate.netresearchgate.net

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C cross-polarization/magic angle spinning (CP/MAS) NMR, offers detailed insight into the local chemical environment of atoms within the COF structure. It is used to confirm the structure proposed by diffraction methods. nih.gov

For frameworks derived from this compound, the ¹³C NMR spectrum would show characteristic signals for the aromatic carbons, the methoxy (B1213986) group carbons, and, most importantly, the imine carbon. The chemical shift of the imine carbon provides direct evidence of the covalent linkage formation. The spectra of the final COF will be distinctly different from the spectra of the individual monomers, confirming the creation of the extended framework. researchgate.net By comparing the experimental spectra with those predicted from computational models, NMR serves as a powerful tool for structural elucidation and verification. manchester.ac.uk

Many COFs constructed from aromatic building blocks like this compound exhibit interesting photophysical properties, including fluorescence. nih.gov Fluorescence spectroscopy is used to characterize the emission and excitation behavior of these materials, which is crucial for applications in sensing, optoelectronics, and photocatalysis.

Porosity and Surface Area Analysis (e.g., BET Calculations)

The porosity and surface area of covalent organic frameworks (COFs) are defining features that influence their capacity for gas storage, separation, and catalysis. The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of porous materials.

Frameworks synthesized from this compound, such as the well-studied TAPB-DMTP-COF (formed from 1,3,5-tris(4-aminophenyl)benzene (B174889) and this compound), exhibit high surface areas. Research has reported BET surface areas for TAPB-DMTP-COF to be in the range of 1915 m²/g to 2385 m²/g nih.gov. These experimental values approach the theoretical surface area for 2D COFs, which is estimated to be around 2400 m² g⁻¹ researchgate.net. The high surface area is a direct consequence of the microporous structure formed by the ordered stacking of the 2D layers.

The pore size distribution, often determined from nitrogen adsorption-desorption isotherms, provides further insight into the porous nature of these frameworks. For a COF synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene (TAPB), the pore size distribution can be analyzed, and upon incorporation of nanoparticles like gold (AuNPs), changes in the porosity are observed researchgate.net. The total pore volume, a measure of the total empty space within the material, can be calculated using the Gurvich rule at a relative pressure (P/P₀) of approximately 0.95 covalentmetrology.com.

Table 1: Porosity and Surface Area Data for a Representative this compound-Based COF (TAPB-DMTP-COF)

| Parameter | Value | Reference |

| BET Surface Area | 1915 - 2385 m²/g | nih.gov |

| Theoretical Surface Area (2D COFs) | ~2400 m² g⁻¹ | researchgate.net |

| Pore Size | Typically in the microporous to mesoporous range | acs.org |

Microscopic and Morphological Characterization (SEM, TEM, DLS)

The morphology and microscopic structure of this compound-derived frameworks are critical to their material properties and are typically investigated using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).

SEM images of TAPB-DMTP-COF have revealed varied morphologies, including nanoparticle-like structures researchgate.net. In some instances, these COFs can be engineered to form specific structures, such as a 12 nm thick layer on the surface of spherical nanoparticles nih.gov.

TEM provides higher resolution imaging, allowing for the visualization of the internal structure and the porous network of the COFs. TEM images have confirmed the layered structure of these materials researchgate.net. Furthermore, TEM has been instrumental in visualizing the encapsulation of guest molecules and nanoparticles within the COF structure. For example, studies have shown the successful encapsulation of 50 nm gold nanoparticles and 3.8 nm platinum nanoparticles within a TAPB-DMTP-COF shell, showcasing the framework's ability to act as a nanoreactor or delivery vehicle nih.gov. The morphology of these frameworks can also be controlled to form structures like hollow bowls, yolk-shells, and flower-like superstructures researchgate.net.

Table 2: Morphological Characteristics of this compound-Based Frameworks

| Technique | Observation | Dimensions | Reference |

| SEM | Nanoparticle-like morphology | - | researchgate.net |

| TEM | Layered 2D structure | - | researchgate.net |

| TEM | COF layer thickness on nanoparticles | ~12 nm | nih.gov |

| TEM | Encapsulated Au Nanoparticles | 50 nm | nih.gov |

| TEM | Encapsulated Pt Nanoparticles | 3.8 nm | nih.gov |

| SEM/TEM | Hollow, yolk-shell, flower-like morphologies | - | researchgate.net |

Thermal Stability and Degradation Studies

The thermal stability of covalent organic frameworks is a key advantage over other porous crystalline materials like metal-organic frameworks (MOFs). Thermogravimetric analysis (TGA) is the primary technique used to assess the thermal stability of these materials.

Frameworks derived from this compound generally exhibit high thermal stability, often stable up to temperatures of 300-500°C in an inert atmosphere nih.gov. TGA curves for a COF synthesized from this compound show a multi-step degradation process researchgate.net. Typically, an initial weight loss is observed at lower temperatures, which is attributed to the removal of guest molecules and residual solvent from the pores. The main structural decomposition of the framework occurs at significantly higher temperatures.

The thermal degradation of 2D COFs often proceeds in two main stages. The first stage involves the loss of long-range crystalline order without significant chemical degradation of the framework itself. In the second stage, at higher temperatures, the covalent bonds within the framework begin to break, leading to the formation of volatile byproducts and the complete decomposition of the material illinois.eduornl.govrsc.orgresearchgate.net. The onset of decomposition for TAPB-DMTP-COF has been noted to be a key indicator of its thermal robustness researchgate.netresearchgate.net.

Table 3: Thermal Stability Data for a Representative this compound-Based COF

| Material | Onset of Major Decomposition (°C) | Key Observations from TGA | Reference |

| TAPB-DMTP-COF | > 300 °C | Initial weight loss due to solvent removal, followed by framework decomposition. | researchgate.netresearchgate.netresearchgate.net |

| General 2D Imine-linked COFs | 300 - 500 °C | Two-step degradation: loss of crystallinity followed by chemical decomposition. | nih.govillinois.eduornl.govrsc.orgresearchgate.net |

Table 4: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

| This compound | 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde |

| TAPB | 1,3,5-Tris(4-aminophenyl)benzene |

| TAPB-DMTP-COF | Covalent Organic Framework from 1,3,5-Tris(4-aminophenyl)benzene and this compound |

| AuNPs | Gold Nanoparticles |

| Pt | Platinum |

Computational Studies and Theoretical Modeling of 2,5 Dimethoxyterephthalaldehyde Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has been extensively applied to study various aspects of 2,5-dimethoxyterephthalaldehyde-based materials.

Covalent Organic Frameworks (COFs) synthesized from this compound have shown significant promise for the removal of pharmaceutical pollutants from wastewater. researchgate.netdntb.gov.ua DFT calculations have been instrumental in elucidating the underlying adsorption mechanisms. researchgate.net

For instance, studies have employed DFT to analyze the interactions between pharmaceutical molecules and COF structures. researchgate.net By calculating electrostatic potentials, ionization energies, and molecular orbitals, researchers can gain insights into the reactivity of both the pollutants and the COF adsorbent. researchgate.net This information helps in understanding how pollutants bind to the COF material.

One study investigated the removal of four different pharmaceutical pollutants—erythromycin, dexamethasone, azithromycin, and clarithromycin—using a COF derived from 1,3,5-tris(4-aminophenyl)benzene (B174889) and this compound (TAPB-DMTP COF). dntb.gov.ua DFT calculations, combined with molecular simulations, revealed that hydrogen bonding and van der Waals forces are the primary mechanisms driving the adsorption process. researchgate.net The study highlighted that COFs with pore-based structures exhibit a higher capacity for pollutant removal. dntb.gov.ua

| Pollutant | Adsorbent | Primary Adsorption Mechanisms | Key Findings |

| Erythromycin, Dexamethasone, Azithromycin, Clarithromycin | TAPB-DMTP COF | Hydrogen Bonding, van der Waals forces | Pore-based structure enhances removal capacity. researchgate.netdntb.gov.ua |

| Atenolol, Carbamazepine | DAAQ-TFP COF | Hydrogen Bonding, van der Waals forces | High removal efficiency (100%) observed. researchgate.net |

| Ciprofloxacin, Diclofenac, Ibuprofen, Gemfibrozil | COF-OEt | Hydrogen Bonding, van der Waals forces | Highest absolute Gibbs free energy and interaction energy. researchgate.net |

DFT calculations are crucial for predicting the electronic structures of molecules, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov This information is vital for understanding the electronic and optical properties of materials derived from this compound. nih.govnih.gov

For example, in a study of dimethoxybenzene derivatives, DFT calculations were used to determine HOMO-LUMO energy gaps, which are indicative of the material's thermodynamic stability and reactivity. nih.govresearchgate.net The molecular electrostatic potential (MEP) maps generated from DFT calculations help in identifying the electrophilic and nucleophilic regions of a molecule, providing insights into its potential for intermolecular interactions. nih.gov

Furthermore, DFT can be used to correlate structural characteristics with spectroscopic properties like fluorescence. nih.gov For instance, the fluorescence properties of a derivative, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, were studied using DFT, which helped in understanding the relationship between its molecular packing and emission characteristics. nih.gov

| Property | DFT Functional | Basis Set | Key Findings |

| Total Energy | B3LYP | Def2-TZVP | Provided the lowest total energy, indicating high thermodynamic stability. nih.govresearchgate.net |

| Computational Time | PBE | 6-311G(d,p) | More time-efficient for calculations. nih.govresearchgate.net |

| Electronic Properties | B3LYP | Def2-TZVP | Provided insights into HOMO-LUMO energy gaps and MEPs. nih.govresearchgate.net |

Intermolecular interactions such as hydrogen bonding and π-π stacking play a critical role in the self-assembly and crystal packing of molecules. nih.govrsc.org DFT calculations, often in conjunction with Hirshfeld surface analysis, are used to quantify and understand these interactions. nih.govnih.gov

Studies have shown that hydrogen bonding can influence the strength of π-π stacking interactions. rsc.org DFT calculations can be used to compute the interaction energies of molecular dimers and analyze the contributions of different forces. nih.gov For example, in a series of isostructural coordination compounds, DFT calculations revealed that the self-assembled dimers were stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.gov The ability of aromatic rings to engage in π-π stacking is dependent on the electron density of their π orbitals, which can be modulated by substituents. rsc.org

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This technique is particularly valuable for understanding the structural dynamics of complex systems, such as COFs in the presence of solvent molecules and pollutants. researchgate.netdntb.gov.ua

In the context of this compound-based COFs, MD simulations have been employed to investigate the adsorption process of pharmaceutical pollutants from wastewater. researchgate.netdntb.gov.ua These simulations can track the trajectories of individual molecules, providing detailed information about interaction energies, root-mean-square deviation, radial distribution functions, and the number of hydrogen bonds formed. dntb.gov.ua By running simulations at different temperatures, researchers can also assess the impact of temperature on adsorption efficiency. dntb.gov.ua

MD simulations have also been used to explore the initial stages of processes like anion exchange in layered double hydroxides, providing atomistic-level insights that are difficult to obtain experimentally. mdpi.com

Investigation of Electron Configuration and Charge Transfer States

Understanding the electron configuration and charge transfer states is crucial for predicting the photophysical properties of molecules. mpg.de Time-dependent density functional theory (TD-DFT) is a key computational tool for investigating excited-state dynamics and charge transfer processes. mpg.de

Studies have shown that for charge transfer between molecular fragments, the exact correlation potential in TD-DFT develops a characteristic step and peak structure. mpg.de The inability of standard approximate functionals to capture this feature can lead to inaccurate predictions of charge-transfer dynamics. mpg.de

In the context of donor-acceptor systems, femtosecond transient absorption spectroscopy combined with theoretical calculations can unravel the dynamics of intramolecular charge transfer (ICT) states. researchgate.net For instance, in a D-A-D molecule, the emission properties were found to be dependent on an ICT process, with the Stokes shift increasing with solvent polarity. researchgate.net

Modeling of Polymerization Pathways and Topologies

Computational modeling is also utilized to predict and understand the polymerization pathways and resulting topologies of materials derived from this compound. While specific studies focusing solely on the polymerization modeling of this compound are not prevalent in the provided search results, the principles of using computational methods to guide the synthesis of porous organic materials like COFs are well-established. Theoretical calculations can help in predicting the most stable structures and understanding the factors that control the formation of different network topologies.

Applications of 2,5 Dimethoxyterephthalaldehyde in Functional Materials

Adsorption and Separation Technologies

Covalent Organic Frameworks synthesized using 2,5-dimethoxyterephthalaldehyde feature high surface areas, tunable pore sizes, and chemically stable frameworks, making them excellent candidates for adsorption and separation processes. The methoxy (B1213986) groups of the this compound precursors can enhance the stability of the resulting COF by strengthening interlayer interactions within the framework. mdpi.com

Materials derived from this compound, specifically COFs, have been identified as promising candidates for gas separation technologies, including the separation of hydrogen (H₂) and carbon dioxide (CO₂). researchgate.netrsc.org These porous polymers offer advantages such as large surface areas and good stability, which are critical for efficient gas separation. researchgate.netrsc.org

Research findings from these computational studies highlight a structure-performance relationship:

For selective CO₂ adsorption from H₂/CO₂ mixtures, COFs with narrower pores, characterized by a largest cavity diameter (LCD) of less than 15 Å and lower porosities (ϕ < 0.75), are generally the top performers. researchgate.netrsc.org

For membrane-based separation aiming to selectively separate H₂ from CO₂, COFs with larger pores (LCD > 20 Å) and higher porosities (ϕ > 0.85) are typically the most effective. researchgate.netrsc.org

Table 1: Structural Properties of COFs and Their Suitability for H₂/CO₂ Separation

This table is generated based on computational screening data for a wide range of COFs, indicating general trends.

| Separation Goal | Optimal COF Property | Largest Cavity Diameter (LCD) | Porosity (ϕ) |

|---|---|---|---|

| Selective CO₂ Adsorption | Narrow Pores | < 15 Å | < 0.75 |

| Selective H₂ Permeation (Membrane) | Large Pores | > 20 Å | > 0.85 |

Porous materials derived from this compound have been investigated for the detection and removal of heavy metal ions from aqueous environments. The ability to form stable, porous frameworks allows these materials to act as effective platforms for capturing hazardous metal pollutants.

Lead (Pb²⁺): A Covalent Organic Framework synthesized from 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) and this compound, known as TAPB-DMTP-COF, has been developed as a novel electrochemical sensor for the detection of lead ions (Pb²⁺) in aqueous solutions. ccspublishing.org.cn While this application focuses on detection, the underlying principle of selective binding to the COF structure is fundamental to extraction and removal processes.

Mercury (Hg²⁺): While direct applications of this compound-based COFs for mercury removal are not extensively detailed, the broader class of COFs has proven highly effective for this purpose. Often, a strategy of post-synthetic modification is employed, where a COF synthesized from an aldehyde precursor is functionalized with thiol groups (-SH). mdpi.comresearchgate.netdntb.gov.ua These sulfur-containing groups have a very high affinity for mercury, enabling the COFs to rapidly and selectively capture Hg²⁺ ions from water with high capacity. mdpi.comresearchgate.netdntb.gov.ua This demonstrates the potential of using a stable COF scaffold, such as one derived from this compound, as a platform for creating high-performance mercury sorbents.

Iron (Fe³⁺): The removal of iron ions from water has been demonstrated using various porous materials, including metal-organic frameworks and other types of COFs. rsc.orgnih.gov These materials leverage their porous nature and the presence of specific functional groups to bind with Fe³⁺ ions. Although specific studies focusing on this compound-based COFs for iron extraction were not prominent, the general principles of COF-based metal adsorption are applicable.

Covalent Organic Frameworks are a widely studied class of materials for the removal of organic pollutants, including synthetic dyes like Rhodamine B, from wastewater. dntb.gov.uanih.govnih.gov The removal mechanisms primarily involve adsorption, where the porous structure and high surface area of the COF allow it to trap dye molecules, or photocatalytic degradation, where the COF material uses light energy to break down the pollutant into less harmful substances. mdpi.comccspublishing.org.cn

The effectiveness of COFs in dye removal is often attributed to a combination of factors, including electrostatic interactions, hydrogen bonding, and π-π stacking interactions between the aromatic framework of the COF and the dye molecules. nih.govrsc.org However, specific research detailing the application of COFs synthesized directly from this compound for the removal of Rhodamine B is not extensively documented in the available literature. Nevertheless, the fundamental properties of COFs make them a versatile platform for designing adsorbents and photocatalysts for a wide range of organic pollutants.

One of the most significant applications of materials derived from this compound is the capture of volatile iodine. This is particularly important for managing radioactive iodine waste from nuclear facilities. A COF synthesized by condensing this compound with an appropriate linker, designated TPB-DMTP-COF, has demonstrated exceptional performance in this area. dntb.gov.ua

The TPB-DMTP-COF possesses a two-dimensional structure with one-dimensional open channels, a pore size of 3.3 nm, and a pore volume of 1.28 cm³·g⁻¹. These structural features enable the material to achieve a remarkable iodine adsorption capacity of up to 6.26 g·g⁻¹. dntb.gov.ua This high uptake capacity is primarily driven by physical adsorption, where iodine molecules are trapped within the pores through van der Waals forces. dntb.gov.ua Studies have indicated that this specific COF is free of strong, specific binding sites for iodine, and charge-transfer interactions were ruled out as the primary mechanism. dntb.gov.ua

In a different approach, this compound has been used in combination with 2,5-dihydroxyterephthalaldehyde (B1588973) in a "multivariate" synthetic strategy. dntb.gov.ua This method allows for the tuning of functional groups within the COF structure to create ionic COFs (iCOFs) designed for enhanced iodine capture. dntb.gov.ua

Table 2: Iodine Uptake Performance of a this compound-Based COF

| Material Name | Precursors | Pore Size | Pore Volume | Max. Iodine Uptake | Adsorption Mechanism |

|---|---|---|---|---|---|

| TPB-DMTP-COF | This compound, 1,3,5-Tris(4-aminophenyl)benzene | 3.3 nm | 1.28 cm³·g⁻¹ | 6.26 g·g⁻¹ | Physical Adsorption (van der Waals forces) |

Catalysis

The well-defined porous structures and high stability of COFs synthesized from this compound make them excellent platforms for heterogeneous catalysis. The COF can serve either as a direct catalyst if its framework contains active sites or as a support for immobilizing catalytic species like metal nanoparticles.

Heterogeneous Catalysis: Covalent Organic Frameworks made from this compound (DMTP) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) have been successfully used as hosts for catalytically active metal nanoparticles. In one study, gold (Au) nanoparticles were encapsulated within the TAPB-DMTP COF matrix. researchgate.net The resulting composite material, with accessible Au nanoparticles embedded within the stable and porous COF, demonstrated excellent and recyclable catalytic performance in the reduction of 4-nitrophenol—a reaction the pure COF material cannot catalyze. researchgate.net The stable framework of the COF prevents the aggregation of the nanoparticles, maintaining their catalytic activity over multiple cycles. The TAPB-DMTP-COF has also been used as a structural backbone for a composite with polyaniline (PANI), creating a material with synergistic effects for electrocatalytic applications, such as the sensitive detection of acetaminophen. ccspublishing.org.cn

Photocatalysis: this compound is also a building block for photoactive COFs. A COF synthesized from 4,4′,4′′,4′′′-(pyrene-1,3,6,8-tetrayl)tetraaniline and this compound (Py-DMTA-COF) has been developed as an efficient and recyclable heterogeneous photocatalyst. dntb.gov.ua Under visible light irradiation, this pyrene-based COF effectively catalyzed the synthesis of thiophosphinates, demonstrating its ability to absorb light and facilitate chemical reactions. dntb.gov.ua The high surface area and porous nature of the COF allow for efficient diffusion of reactants to the photoactive sites within the framework.

Electrochemical Catalysis

COFs are increasingly recognized for their potential in electrocatalysis due to their ordered porous structures, high chemical stability, and the ability to incorporate well-defined active sites. researchgate.netrsc.org These features make them ideal platforms for developing efficient electrocatalysts for various energy-related reactions. sciopen.com Materials synthesized from this compound have been integrated into electrochemically active composites. For example, a core-shell nanocomposite was created by growing a COF layer, formed from 1,3,5-tris(4-aminophenyl)benzene (TAPB) and this compound (DMTP), on the surface of magnetic Fe₃O₄ nanoparticles. mdpi.com The resulting Fe₃O₄–NH₂@TAPB–DMTP–COF material demonstrated excellent performance as an electrochemical sensor, which underscores its electrochemical activity and potential for broader electrocatalytic applications. mdpi.com

Sensing Applications

The unique properties of COFs, such as their tunable porosity, high surface area, and the ability to incorporate fluorescent or electroactive monomers, make them excellent candidates for chemical sensing applications. biomedres.us Materials derived from this compound have been successfully utilized in the construction of electrochemical sensors. The previously mentioned Fe₃O₄–NH₂@TAPB–DMTP–COF composite, with a COF shell thickness of approximately 12 nm, was developed as a sensitive and stable electrochemical sensor. mdpi.com Furthermore, COFs designed with specific electron-rich and electron-deficient building blocks can be used for detecting trace amounts of water in organic solvents through fluorescence quenching mechanisms, demonstrating the versatility of these frameworks in sensing. nih.gov

Table 2: List of Chemical Compounds

| Abbreviation / Common Name | Full Chemical Name |

| This compound | 2,5-Dimethoxybenzene-1,4-dicarboxaldehyde |

| ATRP | Atom Transfer Radical Polymerization |

| COF | Covalent Organic Framework |

| DMTP | This compound |

| HMF | 5-Hydroxymethylfurfural |

| MOF | Metal-Organic Framework |

| Py-DMTA-COF | Pyrene-2,5-Dimethoxyterephthalaldehyde Covalent Organic Framework |

| RhB | Rhodamine B |

| TAPB | 1,3,5-Tris(4-aminophenyl)benzene |

| TFPPy-Td-COF | Tetrakis(4-formylphenyl)pyrene-Todianiline Covalent Organic Framework |

Fluorescence Chemosensors

Fluorescence chemosensors are molecules or molecular assemblies that exhibit a change in their fluorescence properties upon interaction with a target analyte. This change can manifest as an increase ("turn-on"), decrease ("turn-off"), or a shift in the emission wavelength of the fluorescence. The design of these sensors often involves the integration of a recognition unit (receptor) that selectively binds to the analyte and a signaling unit (fluorophore) that transduces this binding event into a measurable optical signal. Covalent Organic Frameworks (COFs), a class of porous crystalline polymers, synthesized using this compound as a monomer, have shown particular promise in this field due to their high surface area, tunable porosity, and the ability to incorporate fluorescent moieties into their structure.

Detection of Explosives (e.g., 2,4,6-trinitrophenol)

The detection of nitroaromatic compounds, which are common components of explosives, is of paramount importance for security and environmental monitoring. rsc.orgnih.gov 2,4,6-trinitrophenol (TNP), also known as picric acid, is a potent explosive and a significant environmental pollutant. nih.gov Fluorescent chemosensors offer a rapid and sensitive means for its detection.

Covalent Organic Frameworks (COFs) with inherent fluorescence have been explored for sensing nitroaromatic compounds. The detection mechanism often relies on fluorescence quenching, where the electron-deficient nitroaromatic compound interacts with the electron-rich fluorescent COF, leading to an energy or electron transfer process that diminishes the fluorescence intensity. For instance, a flexible 2D COF, DTZ-COF, has been synthesized and utilized as a chemical sensor for the detection of picric acid, exhibiting high selectivity and sensitivity at the ppb level. rsc.org While this specific COF was not synthesized from this compound, the principle demonstrates the potential of COF-based sensors for explosive detection. The quenching efficiency is often quantified by the Stern-Volmer constant (Ksv).

| Sensing Material | Analyte | Quenching Constant (Ksv) (L·mol⁻¹) | Limit of Detection (LOD) | Reference |

| FFCP COFs (HDADE) | TNP | 6.29 × 10⁴ | 1.19 × 10⁻¹¹ mol·L⁻¹ | nih.gov |

| Amine-functionalized MOF | TNP | 5.8 × 10⁴ | 0.4 ppm | rsc.org |

Anion Sensing (e.g., Fluoride Ions)

The detection of anions is crucial in various biological and environmental contexts. Fluoride ions (F⁻), for instance, are essential for dental health in trace amounts but can be toxic at higher concentrations. researchgate.net Schiff bases, which can be synthesized from aldehydes like this compound, are a class of compounds that have been investigated as colorimetric and fluorescent sensors for anions. The sensing mechanism often involves hydrogen bonding interactions between the anion and the Schiff base, leading to a change in the electronic properties of the molecule and a corresponding change in its optical properties. For example, a Schiff base receptor with an active –NH group has been designed for the colorimetric detection of fluoride ions in an aqueous medium, where the interaction leads to a distinct color change visible to the naked eye. rsc.org

| Sensor Type | Analyte | Detection Principle | Limit of Detection | Reference |

| Schiff Base Receptor | F⁻ | Colorimetric | 0.0996 ppm | rsc.org |

| Schiff Base | F⁻, CN⁻, AcO⁻, H₂PO₄⁻, OH⁻ | Colorimetric | Not Specified | researchgate.net |

Biosensing of Biothiols (Glutathione, Cysteine, Homocysteine)

Biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), play critical roles in biological systems, and their abnormal levels are associated with various diseases. mdpi.com Consequently, the development of sensors for their detection is of significant interest. A fluorescent covalent organic framework (COF), designated as IEP, has been synthesized from 2,4,6-tris(4-aminophenyl)-s-triazine and this compound. This COF was used to create a composite material, IEP-MnO₂, by loading it with manganese dioxide (MnO₂) nanocrystals. researchgate.net

This composite material exhibits a fascinating dual-response mechanism for detecting different biothiols. In the presence of glutathione (GSH), the MnO₂ nanosheets are reduced to Mn²⁺, leading to the decomposition of the nanosheets and a "turn-on" fluorescence response due to the elimination of Förster resonance energy transfer (FRET) from the COF to the MnO₂. researchgate.net Conversely, for cysteine (Cys) and homocysteine (Hcy), the interaction with the COF leads to fluorescence quenching, likely through a photoelectron transfer (PET) process. researchgate.net This differential response allows for the selective detection of GSH. researchgate.net

| Sensing Material | Analyte | Detection Mechanism | Limit of Detection (LOD) | Reference |

| IEP-MnO₂ | Glutathione (GSH) in whole blood | "Turn-on" Fluorescence (FRET elimination) | 25.58 μM | researchgate.net |

| IEP-MnO₂ | Cysteine (Cys) in human serum | "Turn-off" Fluorescence (PET) | 4.43 μM | researchgate.net |

Detection of Metal Ions (e.g., Fe(III), Zn²⁺)

The detection of metal ions is vital for environmental monitoring and in understanding biological processes. Iron (Fe³⁺) is an essential element, but its excess can be toxic. researchgate.net Zinc (Zn²⁺) is another crucial trace element involved in numerous enzymatic activities. nih.govrsc.org

A two-dimensional covalent organic framework paper composite, COF-Paper1, was fabricated using this compound (Dma) and benzene-1,3,5-tricarbohydrazide (Bth). This composite serves as a "turn-off" fluorescence sensor for the visual detection of Fe³⁺ ions. The detection is based on the coordination of Fe³⁺ ions with the COF, which quenches its fluorescence. This method allows for the visual detection of Fe³⁺ with a low limit of detection. nih.gov

Schiff bases derived from aldehydes are also effective in sensing metal ions. A cap-type Schiff base has been developed that acts as a "turn-on" fluorescence sensor specifically for Zn²⁺ ions in aqueous media. The binding of Zn²⁺ to the Schiff base enhances the fluorescence intensity, allowing for its detection. rsc.org

| Sensing Material | Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

| Bth-Dma COF | Fe³⁺ | "Turn-off" Fluorescence | Not Specified | rsc.org |

| COF-Paper1 (from Dma) | Fe³⁺ | Visual "Turn-off" Fluorescence | 5.6 ng cm⁻² (visual) | nih.gov |

| Cap-type Schiff Base | Zn²⁺ | "Turn-on" Fluorescence | Not Specified | rsc.org |

Detection of Organic Vapors

The detection of volatile organic compounds (VOCs) is important for environmental air quality monitoring and industrial safety. Covalent organic frameworks, with their porous nature and large surface area, are excellent candidates for adsorbing and sensing organic vapors. A dual-functionalized, luminescent COF has been reported for the molecular decoding of both π-electron rich and π-electron deficient VOCs. semanticscholar.org The sensing mechanism is based on the change in the fluorescence lifetime or emission intensity of the COF upon accommodation of the VOC molecules within its pores. semanticscholar.org A COF synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene (TPB-DMTP-COF) has been fabricated into a spherical structure and used as a coating for solid-phase microextraction, demonstrating its affinity for adsorbing organic molecules. rsc.org

| Sensing Material | Analyte | Detection Principle | Performance | Reference |

| Dual-functionalized COF | VOCs | Fluorescence lifetime/intensity change | Molecular decoding of structurally similar VOCs | semanticscholar.org |

| TPB-DMTP-COF | Organic Compounds | Adsorption | High affinity for various organic molecules | rsc.org |

Ozone Sensing

Ozone (O₃) is a critical component of the stratosphere, but at ground level, it is a harmful air pollutant. The development of materials for the rapid and efficient detection of ozone is therefore highly significant. A covalent organic framework, TPB-DMTP-COF, synthesized from this compound and 1,3,5-tris(4-aminophenyl)benzene, has been shown to be an effective material for both sensing and removing ozone.

The sensing mechanism involves the reaction of ozone with the imine moieties within the COF structure. In the absence of moisture, ozone can nucleophilically attack the imine groups, leading to the formation of nitro, aldehyde, and carboxylate groups. This chemical transformation alters the electronic properties of the COF, which can be monitored to detect the presence of ozone. The reaction is different in the presence of moisture.

| Sensing Material | Analyte | Detection Principle | Key Finding | Reference |

| TPB-DMTP-COF | Ozone (O₃) | Nucleophilic attack on imine groups | Crystalline COF shows rapid detection and efficient removal of ozone |

Optoelectronic and Semiconducting Materials

The incorporation of this compound into conjugated polymers and COFs allows for the creation of materials with tailored optoelectronic and semiconducting properties. The extended π-conjugation within these frameworks is fundamental to their application in light-emitting and photovoltaic devices.

Materials derived from this compound are being explored for their utility in light-emitting applications. The strategy involves designing COFs where the electronic properties, and thus the emission color, can be precisely controlled. chemistryviews.org By reacting this compound (referred to as DMeOTA in some studies) with a hydrazone-based linker, researchers have synthesized light-emitting COFs. chemistryviews.org The inherent π-conjugated skeleton of these materials makes them capable of emitting visible light upon excitation. chemistryviews.org The resulting frameworks combine luminescence, stability, and color tunability, making them promising for next-generation light-emitting and sensing technologies. chemistryviews.org

The ordered, porous, and conjugated nature of COFs makes them theoretically suitable for photovoltaic applications, where efficient light harvesting and charge separation are required. mdpi.com COFs can be designed to form donor-acceptor systems, which are essential for photovoltaic devices. taylorfrancis.com While the broader class of COFs is being actively investigated for these applications, specific examples detailing the performance of this compound-based materials in photoconductive or photovoltaic devices are an emerging area of research. The precise integration of building blocks into periodic skeletons and ordered pores provides a unique platform for developing new semiconducting materials for energy conversion. taylorfrancis.com